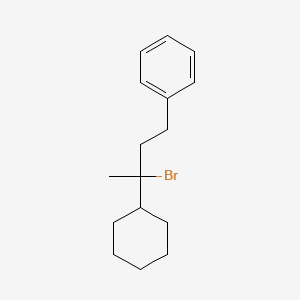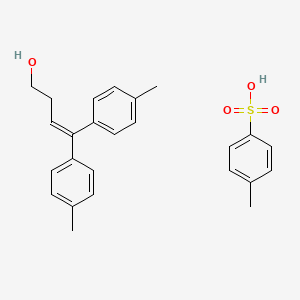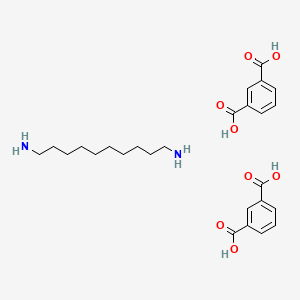
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and decane-1,10-diamine. . Decane-1,10-diamine is a long-chain aliphatic diamine. The combination of these two compounds results in a molecule that has applications in various fields, including materials science and chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;decane-1,10-diamine typically involves the reaction between benzene-1,3-dicarboxylic acid and decane-1,10-diamine. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions . The reaction may involve the formation of amide bonds between the carboxyl groups of benzene-1,3-dicarboxylic acid and the amine groups of decane-1,10-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of benzene-1,3-dicarboxylic acid;decane-1,10-diamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other intermolecular interactions. These interactions can affect the structure and function of the target molecules, leading to various effects .
類似化合物との比較
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Another isomer of benzenedicarboxylic acid with different properties and applications.
Terephthalic acid (1,4-benzenedicarboxylic acid): The third isomer of benzenedicarboxylic acid, commonly used in the production of polyethylene terephthalate (PET) plastics.
Uniqueness
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in materials science and other fields .
特性
CAS番号 |
502476-19-9 |
|---|---|
分子式 |
C26H36N2O8 |
分子量 |
504.6 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;decane-1,10-diamine |
InChI |
InChI=1S/C10H24N2.2C8H6O4/c11-9-7-5-3-1-2-4-6-8-10-12;2*9-7(10)5-2-1-3-6(4-5)8(11)12/h1-12H2;2*1-4H,(H,9,10)(H,11,12) |
InChIキー |
YQHDNDJJIDONMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCCCN)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


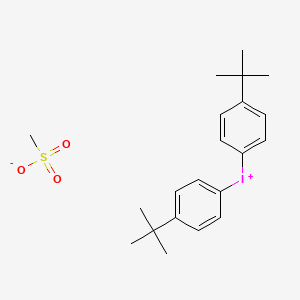
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
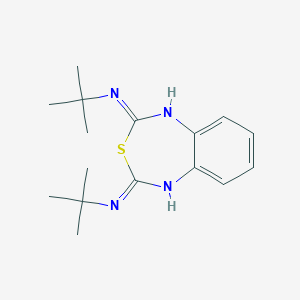
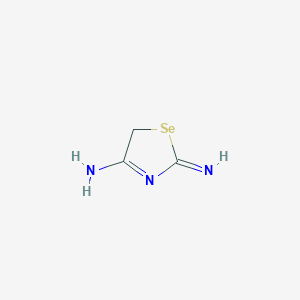
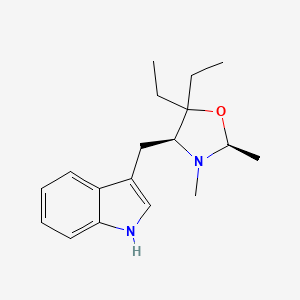
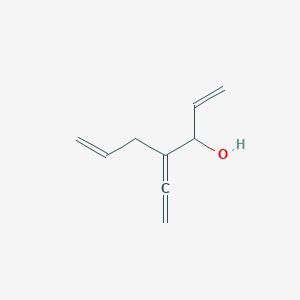
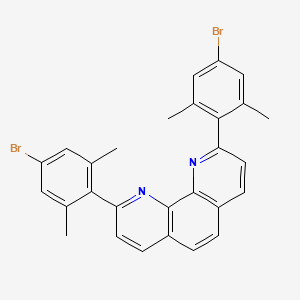
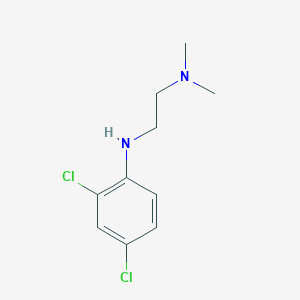
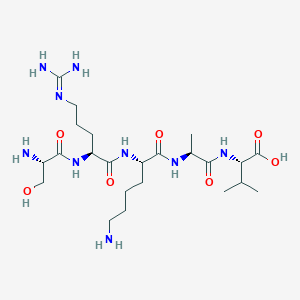
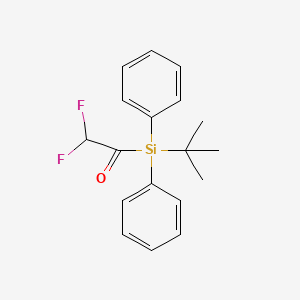
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
